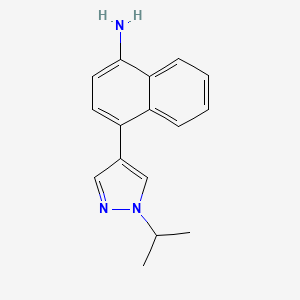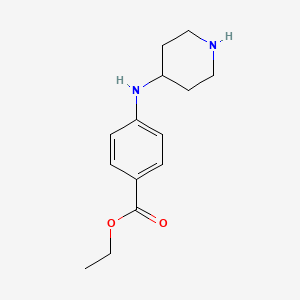
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H25N3O2 It is a derivative of azetidine and pyrrolidine, featuring a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the reaction of azetidine and pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
- tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
- (S)-tert-Butyl pyrrolidin-3-ylcarbamate
Uniqueness
tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of azetidine and pyrrolidine rings, along with the tert-butyl carbamate group, makes it a versatile compound for various applications .
Propiedades
Número CAS |
883547-69-1 |
|---|---|
Fórmula molecular |
C13H25N3O2 |
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-6-10-8-16(9-10)11-4-5-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17) |
Clave InChI |
ZPQUPOUMBRSEAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CN(C1)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)


![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)










